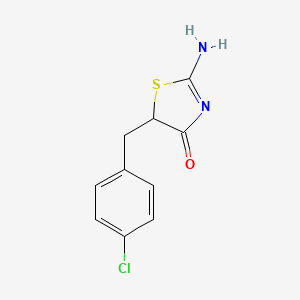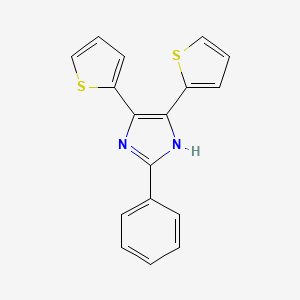
2-phenyl-4,5-di-2-thienyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4,5-di-2-thienyl-1H-imidazole, also known as PTI, is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of imidazole and is known for its unique chemical properties, which make it a suitable candidate for various applications in the field of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is not fully understood, but it is believed to interact with various cellular proteins and enzymes, which leads to the inhibition of cell growth and proliferation. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-phenyl-4,5-di-2-thienyl-1H-imidazole inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that 2-phenyl-4,5-di-2-thienyl-1H-imidazole has a low toxicity profile and does not cause any significant adverse effects. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also been shown to have antioxidant properties, which may contribute to its potential use in the field of environmental science.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its ease of synthesis, which makes it a suitable candidate for various lab experiments. Additionally, 2-phenyl-4,5-di-2-thienyl-1H-imidazole has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its limited solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of 2-phenyl-4,5-di-2-thienyl-1H-imidazole. One potential direction is the further investigation of its potential applications in the field of organic electronics, where it has shown promising results as a hole transport material. Another potential direction is the further investigation of its potential use as an anti-cancer agent, where it has shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole and its potential applications in various fields.
Méthodes De Synthèse
There are several methods for synthesizing 2-phenyl-4,5-di-2-thienyl-1H-imidazole, including the reaction between 2-phenyl-4,5-di-2-thienyl-1H-imidazole and various reagents such as acetic anhydride, triethylamine, and phosphorus pentoxide. Another method involves the reaction between 2-phenyl-4,5-di-2-thienyl-1H-imidazole and 2-bromo-1-phenylethanol in the presence of potassium carbonate. The synthesis of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is relatively simple and can be achieved through various methods, making it a suitable candidate for further research.
Applications De Recherche Scientifique
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is in the field of organic electronics, where it is used as a hole transport material in organic photovoltaic cells. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also shown promising results in the field of medicine, where it has been studied for its potential use as an anti-cancer agent. Additionally, 2-phenyl-4,5-di-2-thienyl-1H-imidazole has been studied for its potential applications in the field of environmental science, where it has been used as a sensor for detecting heavy metals in water.
Propriétés
IUPAC Name |
2-phenyl-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXKBCXDPCLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(thienyl)phenylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
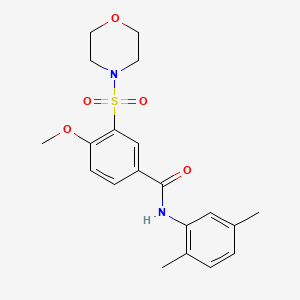
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
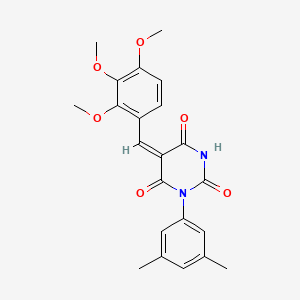
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
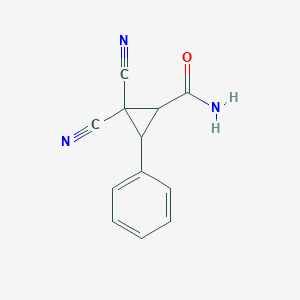
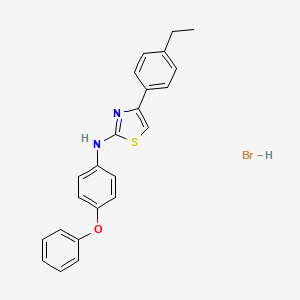
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
